molecular formula C15H21NO3 B1364057 3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436810-99-0

3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B1364057
M. Wt: 263.33 g/mol
InChI Key: GNOUJHHHVHESEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with a unique structure that allows for diverse applications, such as drug discovery and organic synthesis. It has a molecular weight of 263.33 and a molecular formula of C15H21NO3 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic core and a carboxylic acid group. The structure also includes a 4-methylpiperidine-1-carbonyl group .


Physical And Chemical Properties Analysis

The compound has a boiling point of 466.0±45.0 °C . Other physical and chemical properties such as melting point, density, and solubility were not found in the search results.

Scientific Research Applications

Polymerization and Material Synthesis

The compound has applications in the field of polymerization and material synthesis. For instance, it has been used in the production of homo- and copolymers containing repeating units derived from bicyclo[2.2.1]hept-5-ene derivatives, demonstrating its utility in the synthesis of novel polymeric materials (Reinmuth et al., 1996). Similarly, it has been employed in the creation of alicyclic polymers designed for 193 nm photoresist applications, showcasing its relevance in the field of photoresist material synthesis (Okoroanyanwu et al., 1998).

Chemical Reactions and Molecular Interactions

This compound is also significant in various chemical reactions and molecular interactions. It has been involved in reactions with cyclic amines, leading to the formation of amido acids and carboximides, which are further utilized in epoxidation processes (Kas’yan et al., 2006). Additionally, the compound plays a role in the preparation of transition metal complexes, which are crucial for understanding metal-organic interactions and their applications in catalysis (McCann et al., 1997).

Photoreactive Applications

In the realm of photoreactive applications, this compound has been used to create functional polymers with photoreactive arylamide groups. These polymers show significant changes in refractive index upon UV irradiation, indicating their potential in optical applications and surface functionalization (Griesser et al., 2009).

Biological Activity

Although not directly related to 3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, closely related compounds have been studied for their biological activity. For instance, novel N-substituted amides of similar bicyclic structures have been screened for microbiological and pharmacological activities, suggesting potential biological applications of related compounds (Pachuta-Stec et al., 2012).

properties

IUPAC Name

3-(4-methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-9-4-6-16(7-5-9)14(17)12-10-2-3-11(8-10)13(12)15(18)19/h2-3,9-13H,4-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOUJHHHVHESEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2C3CC(C2C(=O)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386417
Record name 3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

CAS RN

436810-99-0
Record name 3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.